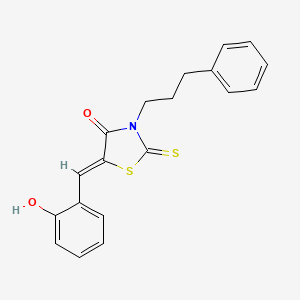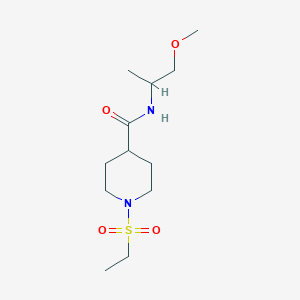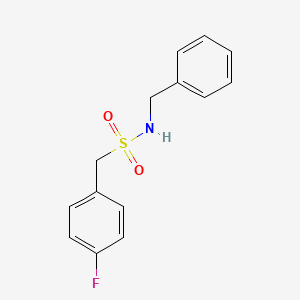![molecular formula C22H16N2O3 B4699658 N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699658.png)
N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
Descripción general
Descripción
N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, also known as ACBC, is a synthetic compound that has been of interest to the scientific community due to its potential as a therapeutic agent. ACBC belongs to the family of benzo[f]chromene derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to interact with the estrogen receptor, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to have antimicrobial activity against several strains of bacteria and fungi. N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Another advantage is its ability to exhibit multiple biological activities, which allows for a wide range of potential applications. However, one limitation is the lack of information on the potential toxicity of N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, which may restrict its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action of N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide and to identify its cellular targets.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide exhibited antiproliferative activity against human cervical cancer cells by inducing apoptosis and cell cycle arrest. Another study showed that N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide was found to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-13(25)15-6-4-7-16(11-15)24-22(26)19-12-18-17-8-3-2-5-14(17)9-10-20(18)27-21(19)23/h2-12,23H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYSBLMXSLWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4699599.png)


![2-({5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4699616.png)

![1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699631.png)
![8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4699650.png)
![4-[(3,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4699652.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4699667.png)
![2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4699670.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4699693.png)